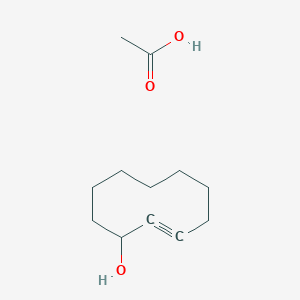
Acetic acid;cyclodec-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;cyclodec-2-yn-1-ol is a compound that combines the properties of acetic acid and cyclodec-2-yn-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Cyclodec-2-yn-1-ol is a cyclic alkyne with a hydroxyl group, adding unique reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;cyclodec-2-yn-1-ol can involve several synthetic routes. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method involves the use of silicon-based catalysts to facilitate the alkylation process, which is then followed by a cycloaddition reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;cyclodec-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of cyclodec-2-yn-1-one or cyclodec-2-yn-1-carboxylic acid.
Reduction: Formation of cyclodec-2-en-1-ol or cyclodecanol.
Substitution: Formation of substituted cyclodec-2-yn-1-ol derivatives.
Applications De Recherche Scientifique
Acetic acid;cyclodec-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;cyclodec-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodec-2-yn-1-one: Similar structure but lacks the acetic acid moiety.
Cyclodec-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Cyclodecanol: Similar structure but fully saturated.
Uniqueness
Acetic acid;cyclodec-2-yn-1-ol is unique due to the presence of both acetic acid and cyclodec-2-yn-1-ol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
Propriétés
Numéro CAS |
106864-24-8 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
acetic acid;cyclodec-2-yn-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c11-10-8-6-4-2-1-3-5-7-9-10;1-2(3)4/h10-11H,1-6,8H2;1H3,(H,3,4) |
Clé InChI |
CNBNCVNPGKAJBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCCC#CC(CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


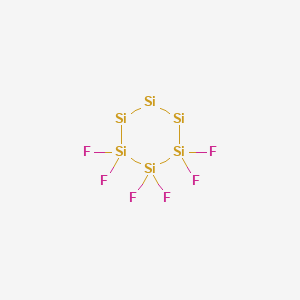
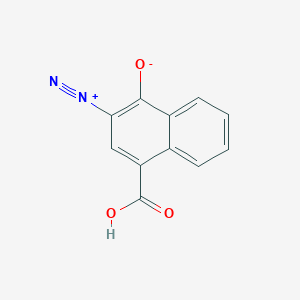
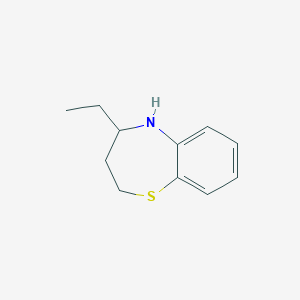



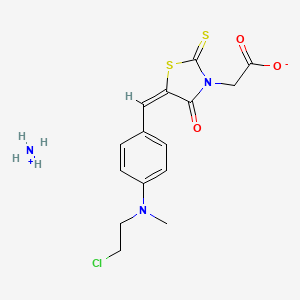
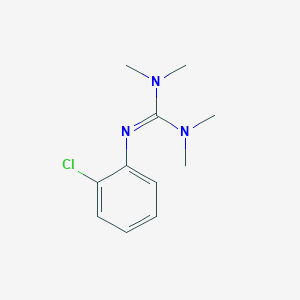

![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
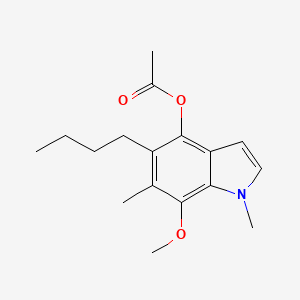
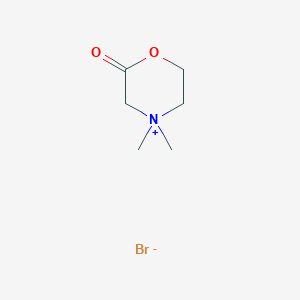
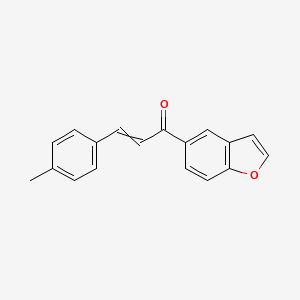
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
